molecular formula C31H36N2O11 B609625 Novobiocin CAS No. 303-81-1

Novobiocin

Cat. No.: B609625
CAS No.: 303-81-1
M. Wt: 612.6 g/mol
InChI Key: YJQPYGGHQPGBLI-KGSXXDOSSA-N
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Biochemical Analysis

Biochemical Properties

Novobiocin binds to DNA gyrase, a type II topoisomerase, and blocks adenosine triphosphatase (ATPase) activity . This interaction with DNA gyrase, an enzyme crucial for DNA replication, gives this compound its antibiotic properties. It is particularly effective against gram-positive bacteria .

Cellular Effects

This compound has been shown to have significant effects on cellular processes. It is known to stimulate E. coli biofilm formation, implicating metabolic changes leading to oxidative stress as important for stimulation . Additionally, this compound has been found to block DNA binding to Polymerase theta (Polθ), inhibiting the stimulation of its ATPase activity .

Molecular Mechanism

This compound works by inhibiting the GyrB subunit of the bacterial DNA gyrase enzyme involved in energy transduction . It acts as a competitive inhibitor of the ATPase reaction catalyzed by GyrB . The potency of this compound is considerably higher than that of the fluoroquinolones that also target DNA gyrase, but at a different site on the enzyme .

Dosage Effects in Animal Models

This compound has been used in veterinary medicine, particularly for the treatment of infections due to staphylococci and other susceptible organisms

Metabolic Pathways

This compound is involved in the inhibition of DNA gyrase, a key enzyme in DNA replication

Subcellular Localization

This compound has been found to block DNA binding to Polymerase theta (Polθ), suggesting that it may interact with this enzyme at the subcellular level

Chemical Reactions Analysis

Types of Reactions

Novobiocin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products

Major products formed from the chemical reactions of this compound include various analogs and derivatives that retain the antibiotic’s core structure but have modified functional groups .

Properties

IUPAC Name

[(3R,4S,5R,6R)-5-hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O11/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29/h7,9-13,23,25-26,29,34-36H,8H2,1-6H3,(H2,32,39)(H,33,37)/t23-,25+,26-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQPYGGHQPGBLI-KGSXXDOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)OC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1476-53-5 (mono-hydrochloride salt), 4309-70-0 (calcium salt)
Record name Novobiocin [INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID3041083
Record name Novobiocin
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Molecular Weight

612.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Novobiocin
Source Human Metabolome Database (HMDB)
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Solubility

Insoluble, Sol in aq soln above pH 7.5. Practically insol in more acidic solns. Sol in acetone, ethyl acetate, amyl acetate, lower alcohols, pyridine., 9.66e-03 g/L
Record name Novobiocin
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Record name NOVOBIOCIN
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Record name Novobiocin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015185
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Density

1.3448 g/cu cm
Record name NOVOBIOCIN
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Mechanism of Action

Novobiocin is an aminocoumarinthat works by inhibiting the GyrB subunit of the bacterial DNA gyrase enzyme involved in energy tranduction. Similar to other aminocoumarin antibiotics, it acts as a competitive inhibitor of the ATPase reaction catalysed by GyrB.
Record name Novobiocin
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Color/Form

Pale yellow orthorhombic crystals from ethanol

CAS No.

303-81-1
Record name Novobiocin
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Record name Novobiocin [INN:BAN]
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Record name Novobiocin
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Record name Novobiocin
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Record name NOVOBIOCIN
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Record name NOVOBIOCIN
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Record name Novobiocin
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

152-156 °C (decomposes)
Record name NOVOBIOCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7443
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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